molecular formula C10H12Cl2O3 B13683799 5-(Dichloromethyl)-1,2,3-trimethoxybenzene

5-(Dichloromethyl)-1,2,3-trimethoxybenzene

Cat. No.: B13683799
M. Wt: 251.10 g/mol
InChI Key: JRNYWBDSGQQINH-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of a dichloromethyl group and three methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene typically involves the chloromethylation of 1,2,3-trimethoxybenzene. This can be achieved through the reaction of 1,2,3-trimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Zinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The dichloromethyl group can be reduced to a methyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 5-(formyl)-1,2,3-trimethoxybenzene or 5-(carboxyl)-1,2,3-trimethoxybenzene.

    Reduction: Formation of 5-(methyl)-1,2,3-trimethoxybenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dichloromethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple dichloromethyl compound used as a solvent.

    1,2,3-Trimethoxybenzene: A precursor in the synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene.

    5-(Formyl)-1,2,3-trimethoxybenzene: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both dichloromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

5-(dichloromethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C10H12Cl2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3

InChI Key

JRNYWBDSGQQINH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(Cl)Cl

Origin of Product

United States

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